molecular formula C20H15F3N4O2 B1662980 5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile CAS No. 675103-36-3

5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile

Cat. No. B1662980
M. Wt: 400.4 g/mol
InChI Key: PGIVGIFOWOVINL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular formula of the compound is C28 H23 F3 N6 . It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Molecular Docking and Synthesis

  • Molecular Docking Studies : The compound has been involved in molecular docking studies to predict its affinity with certain proteins. For example, research on similar dihydropyrimidine derivatives showed their high affinity with CDK4 protein, indicating potential applications in targeting specific proteins for therapeutic purposes (Holam, Santhoshkumar, & Killedar, 2022).

Synthesis of Derivatives

  • Derivative Synthesis : Various derivatives of this compound have been synthesized, demonstrating its versatility as a precursor for different chemical entities. For instance, synthesis of isoquinoline derivatives and other pyridine derivatives have been reported, highlighting the compound's potential in creating a wide range of chemical structures (Al-Issa, 2012).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Research : Certain derivatives have shown promising antimicrobial and anticancer activities. This suggests the potential of this compound in pharmacological research, particularly in developing new therapeutic agents (Elewa et al., 2021).

Heterocyclic Synthesis

  • Heterocyclic Chemistry : The compound has been used in the synthesis of various heterocyclic compounds. These compounds have applications in different fields, including drug development and materials science (Abdelhamid et al., 2012).

Characterization and Properties

  • Characterization and Dyeing Applications : Studies involving the characterization of related compounds and their use in dyeing polyester fibers have been reported. This indicates potential applications in material science and industrial chemistry (Ho & Yao, 2013).

Antiproliferative Activity

  • Antiproliferative Studies : Some dihydropyrimidine-based compounds bearing pyrazoline moiety have been evaluated for their antiproliferative activity, suggesting the compound's relevance in cancer research (Awadallah et al., 2013).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile

CAS RN

675103-36-3
Record name BAY-678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-678
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile
Reactant of Route 2
5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile
Reactant of Route 3
5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile
Reactant of Route 4
5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile
Reactant of Route 5
5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile
Reactant of Route 6
5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile

Citations

For This Compound
1
Citations
A Patel, K Gandhi, S Shah, D Patel… - … -Aided Drug Design, 2022 - ingentaconnect.com
Background: Pyrimidine derivative has evinced its biological importance in targeting lung cancer by inhibiting neutrophil elastase. Methods: All THPM derivatives were synthesized by …
Number of citations: 1 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.